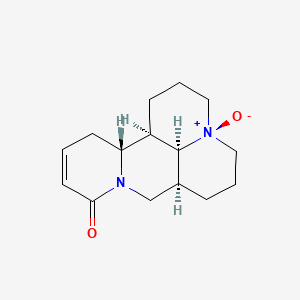

Oxysophocarpine

Description

Structure

3D Structure

Properties

CAS No. |

26904-64-3 |

|---|---|

Molecular Formula |

C15H22N2O2 |

Molecular Weight |

262.35 g/mol |

IUPAC Name |

(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |

InChI |

InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |

InChI Key |

QMGGMESMCJCABO-LHDUFFHYSA-N |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(+)-Oxysophocarpine; Oxysophocarpine, Sophocarpine N-oxide |

Origin of Product |

United States |

Foundational & Exploratory

Oxysophocarpine: A Technical Guide to its Origin and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine is a quinolizidine alkaloid demonstrating a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. This technical guide provides an in-depth overview of the origin and natural sources of this compound, with a focus on quantitative data, detailed experimental protocols for its extraction and isolation, and the molecular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Origin and Natural Sources

This compound is a naturally occurring tetracyclic quinolizidine alkaloid predominantly found in plants belonging to the Sophora genus of the Leguminosae family. The primary botanical sources of this compound are Sophora alopecuroides and Sophora flavescens, which have a long history of use in traditional medicine.[1][2][3] Other species of Sophora, such as Sophora tonkinensis and Sophora davidii, have also been identified as sources of this compound.

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, geographical location, and harvesting time. Generally, the roots and seeds of these plants contain the highest concentrations of alkaloids, including this compound.

Quantitative Analysis of this compound in Natural Sources

The quantification of this compound in its natural sources is crucial for standardization and the development of therapeutic agents. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose. The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of this compound in Sophora flavescens

| Plant Part | Method | This compound Content (%) | Reference |

| Root Extract | HPLC | 1.30 - 2.59 | [3] |

Table 2: Quantitative Analysis of Alkaloids in Sophora alopecuroides

| Plant Part | Alkaloid | Method | Content (%) | Reference |

| Fruits | This compound | HPLC | Higher than other parts | [1] |

| Seeds | This compound | HPLC | Not specified | [2] |

Experimental Protocols

General Extraction of Total Alkaloids from Sophora Species

This protocol outlines a common acid-base extraction method for the isolation of total alkaloids from Sophora plant material.

3.1.1. Materials and Reagents:

-

Dried and powdered Sophora plant material (roots or seeds)

-

95% Ethanol

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Chloroform (CHCl₃) or Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Filter paper

-

pH meter or pH paper

3.1.2. Procedure:

-

Maceration: Soak the powdered plant material in 95% ethanol for 24-48 hours at room temperature.

-

Filtration: Filter the mixture to separate the ethanol extract from the plant residue.

-

Concentration: Concentrate the ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in a dilute acidic solution (e.g., 0.1 M HCl) to protonate the alkaloids, rendering them water-soluble.

-

Filtration: Filter the acidic solution to remove any insoluble materials.

-

Basification: Adjust the pH of the acidic solution to approximately 9-10 with a base (e.g., 1 M NaOH) to deprotonate the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform or ethyl acetate.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentration: Evaporate the organic solvent to yield the total alkaloid extract.

Isolation and Purification of this compound using Column Chromatography

This protocol describes the purification of this compound from the total alkaloid extract.

3.2.1. Materials and Reagents:

-

Total alkaloid extract

-

Silica gel (100-200 mesh) or Alumina

-

Glass column

-

Elution solvents: A gradient of chloroform and methanol is commonly used.

-

Thin Layer Chromatography (TLC) plates

-

Developing chamber

-

UV lamp

-

Fraction collector

-

Rotary evaporator

3.2.2. Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack it into a glass column.

-

Sample Loading: Dissolve the total alkaloid extract in a minimal amount of the initial elution solvent and load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.

-

Fraction Collection: Collect the eluate in fractions of equal volume using a fraction collector.

-

TLC Monitoring: Monitor the separation process by spotting each fraction on a TLC plate. Develop the plate in an appropriate solvent system and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC comparison with a standard) and evaporate the solvent to obtain the purified compound.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of this compound on these pathways.

Nrf2/HO-1 Signaling Pathway

This compound has been shown to upregulate the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.

Caption: this compound activates the Nrf2/HO-1 pathway.

NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the pro-inflammatory NF-κB signaling pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

This compound has been found to down-regulate the MAPK signaling pathway, which is involved in cellular stress responses and inflammation.

Caption: this compound down-regulates the MAPK signaling pathway.

KIT/PI3K/Akt Signaling Pathway

This compound has been reported to elevate the expression of KIT and PI3K, suggesting a role in cell survival and proliferation pathways.

Caption: this compound modulates the KIT/PI3K/Akt pathway.

Conclusion

This compound, a quinolizidine alkaloid primarily sourced from Sophora species, presents a promising candidate for drug development due to its diverse pharmacological activities. This technical guide has provided a comprehensive overview of its natural origins, quantitative analysis, detailed extraction and isolation protocols, and its interaction with key cellular signaling pathways. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized and standardized methods for its production.

References

- 1. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 2. [Simultaneous determination of contents of sophoridine, oxymatrine and this compound in seed of Sophora alopecuroides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phytotoxic Activity of Alkaloids in the Desert Plant Sophora alopecuroides - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Oxysophocarpine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, focusing on its molecular targets and modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanisms of Action

This compound exerts its therapeutic effects through a multi-targeted approach, primarily by modulating signaling pathways involved in inflammation, apoptosis, and cellular stress responses. Its actions have been demonstrated in various pathological contexts, including cancer, inflammatory diseases, neurodegenerative disorders, and fibrotic conditions.

Anti-inflammatory Effects

A significant aspect of this compound's mechanism of action is its potent anti-inflammatory activity. This is achieved through the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling cascades.

-

Inhibition of Pro-inflammatory Cytokines and Mediators: this compound has been shown to significantly suppress the expression and release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also downregulates the production of other inflammatory mediators like prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[1][2]

-

Modulation of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[2][3]

-

Modulation of MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38 MAPK, plays a crucial role in inflammatory responses. This compound has been observed to inhibit the phosphorylation of these kinases, thereby disrupting downstream inflammatory signaling.[4][5]

-

TLR2/MyD88/Src/ERK1/2 Signaling Pathway: In the context of tuberculosis-infected neutrophils, this compound was found to inhibit the Toll-like receptor 2 (TLR2)/myeloid differentiation primary response 88 (MyD88)/Src/extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[6] This inhibition leads to reduced neutrophil adhesion and F-actin polymerization, key processes in the inflammatory response to Mycobacterium tuberculosis.

Anti-cancer Effects

This compound exhibits significant anti-tumor activity in various cancer types, including hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC). Its anti-cancer effects are mediated through the induction of apoptosis, inhibition of proliferation and migration, and modulation of tumor-related signaling pathways.

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, and activates caspases, including caspase-3 and caspase-9.[7]

-

Inhibition of Cell Proliferation and Migration: Studies have shown that this compound can inhibit the proliferation and migration of cancer cells in a dose-dependent manner.[8]

-

JAK2/STAT3 Signaling Pathway: In hepatocellular carcinoma, this compound has been shown to downregulate the IL-6-mediated Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[8][9] This leads to a decrease in the expression of Fibrinogen-like protein 1 (FGL1), a protein that can inhibit the anti-tumor immune response. By reducing FGL1 expression, this compound can sensitize HCC cells to immunotherapy.

-

Nrf2/HO-1 Signaling Pathway: In oral squamous cell carcinoma, this compound has been found to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway.[10][11] The Nrf2/HO-1 axis is often upregulated in cancer cells and contributes to their survival and resistance to therapy. By inactivating this pathway, this compound reduces the aggressive behavior of OSCC cells.

Neuroprotective Effects

This compound has demonstrated neuroprotective properties in models of cerebral ischemia and glutamate-induced neuronal injury.

-

Nrf2/HO-1 Signaling Pathway: In a model of glutamate-induced apoptosis in HT-22 hippocampal neuronal cells, this compound was shown to upregulate the Nrf2/HO-1 signaling pathway.[7] This activation helps to protect neurons from oxidative stress-induced cell death.

-

MAPK Signaling Pathway: In a model of oxygen-glucose deprivation and reperfusion (OGD/R) in rat hippocampal neurons, this compound was found to down-regulate the MAPK signaling pathway, leading to a reduction in the expression of inflammatory factors and providing a neuroprotective effect.[4][5]

Anti-fibrotic Effects

Preliminary evidence suggests that this compound may have anti-fibrotic effects, particularly in the context of liver fibrosis. While the direct mechanism of this compound on the TGF-β pathway, a key driver of fibrosis, is still under investigation, its anti-inflammatory properties likely contribute to its anti-fibrotic potential. The modulation of inflammatory cytokines like TNF-α and IL-6, which are known to contribute to the activation of hepatic stellate cells, is a plausible indirect mechanism.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the mechanism of action of this compound.

Table 1: Anti-inflammatory Effects of this compound

| Parameter | Model System | This compound Concentration/Dose | Effect | Reference |

| TNF-α, IL-1β, IL-6 | Carrageenan-induced inflammatory pain in mice | Not specified | Significant suppression of overexpression | [1] |

| TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KC | Mtb-infected neutrophils | 5 µM | Abolished Mtb-induced expression and release | [12] |

| p-ERK1/2 | Carrageenan-induced inflammatory pain in mice | Not specified | Inhibited over-phosphorylation | [1] |

| TLR2, MyD88, Src, p-ERK1/2 | Mtb-infected neutrophils | 5 µM | Decreased expression/phosphorylation | [12] |

Table 2: Anti-cancer Effects of this compound

| Parameter | Cell Line/Model | This compound Concentration | Effect | Reference |

| Cell Proliferation | HepG2 and Hepa1-6 cells | 5, 10, 20 µmol/L | Inhibition in a dose-dependent manner | [8] |

| Apoptosis | HepG2 and Hepa1-6 cells | 5, 10, 20 µmol/L | Increased apoptosis in a dose-dependent manner | [8] |

| FGL1 expression | Hepa1-6 and HepG2 cells | 5, 10, 20 µmol/L | Decreased expression in a dose-dependent manner | [8] |

| Nrf2 and HO-1 protein expression | SCC-9 and SCC-15 cells | 3, 5, 7 μM | Decreased in a dose-dependent manner | [10] |

Table 3: Neuroprotective Effects of this compound

| Parameter | Model System | This compound Concentration | Effect | Reference |

| Cell Viability | Glutamate-induced HT-22 cells | 1.25, 2.5, 5, 10 μM | Increased cell viability | [7] |

| ROS levels | Glutamate-induced HT-22 cells | 1.25, 2.5, 5, 10 μM | Reduced ROS levels | [7] |

| p-ERK1/2, p-JNK1/2, p-p38 MAPK | OGD/R-injured hippocampal neurons | 0.8, 2, 5 µmol/L | Significantly down-regulated expressions | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells (e.g., HepG2, Hepa1-6, HT-22) in a 96-well plate at a density of 8 x 10³ cells per well and culture for 24 hours.[7]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.25 to 20 µM) for the desired duration (e.g., 12, 24, 48, or 72 hours).[7][8] Include a vehicle control group.

-

MTT Addition: Add 50 μL of MTT solution (2.5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis for Apoptosis Markers

-

Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 50 µ g/lane ) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the results using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Treat cells with this compound. Extract total RNA from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.[8]

-

qPCR Reaction: Perform qPCR using a real-time PCR system with SYBR Green master mix. The reaction mixture should contain cDNA template, forward and reverse primers for the target gene (e.g., FGL1) and a housekeeping gene (e.g., GAPDH), and SYBR Green master mix.

-

Thermal Cycling: Use a standard thermal cycling protocol, typically including an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the 2-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[8]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's anti-inflammatory mechanisms.

Caption: this compound's anti-cancer mechanisms.

Caption: this compound's neuroprotective mechanisms.

Conclusion

This compound demonstrates a complex and multifaceted mechanism of action, targeting several key signaling pathways implicated in a range of diseases. Its ability to modulate inflammation, induce apoptosis in cancer cells, and protect neurons from damage highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of this compound's core mechanisms, offering valuable insights for researchers and drug development professionals. Further investigation into its pharmacokinetics, safety profile, and efficacy in preclinical and clinical settings is warranted to fully realize its therapeutic potential.

References

- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]

- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Oxysophocarpine: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxysophocarpine (OSC) is a quinolizidine alkaloid extracted from leguminous plants such as Sophora flavescens Ait. and S. alopecuroides Linn.[1]. As a natural bioactive compound, it has garnered significant attention for its diverse and potent pharmacological activities. Preclinical studies have demonstrated its efficacy across various domains, including anti-inflammatory, antiviral, neuroprotective, cardioprotective, and anti-tumor applications[1][2]. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing complex biological pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its effects have been observed in models of inflammatory pain, tuberculosis, and acute lung injury.

Mechanism of Action

OSC's anti-inflammatory activity is primarily mediated through the inhibition of pathways such as Toll-like Receptor 2 (TLR2) and Mitogen-Activated Protein Kinase (MAPK), and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

Inhibition of TLR2/MyD88/Src/ERK1/2 Signaling : In models of Mycobacterium tuberculosis (Mtb) infection, OSC was found to inhibit neutrophil adhesion and F-actin polymerization by downregulating the TLR2/MyD88/Src/ERK1/2 signaling pathway. This action reduces neutrophil recruitment to inflammatory sites and curtails the subsequent inflammatory cascade.

-

Suppression of MAPK Pathway : In a carrageenan-induced inflammatory pain model, OSC suppressed the over-phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2)[3]. This leads to a downstream reduction in cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[3].

-

Modulation of Cytokine Production : Across multiple studies, OSC consistently reduces the expression and release of key pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, IL-6, IL-8, macrophage inflammatory protein-2 (MIP-2), and monocyte chemoattractant protein-1 (MCP-1)[1][3][4].

Quantitative Data: Anti-inflammatory Effects

| Model System | Compound/Treatment | Dosage/Concentration | Key Result | Reference |

| Carrageenan-induced pain (mice) | This compound | Not specified | Significantly reduced paw edema and neutrophil count. | [3] |

| Mtb-infected neutrophils (in vitro) | This compound | 5 µM | Inhibited H37Rv-induced neutrophil adhesion and F-actin polymerization. | |

| Mtb-infected mice (in vivo) | This compound | Not specified | Reduced mortality, inhibited pulmonary H37Rv growth, and decreased inflammatory mediators. | [5] |

| RSV-infected A549 cells (in vitro) | This compound | Not specified | Suppressed production of TNF-α, IL-6, and IL-8. | [1][4] |

| Acetic acid writhing (mice) | Sophoridine | Not specified | More potent analgesic activity than this compound. | [7] |

Antiviral Properties

This compound has demonstrated notable antiviral activity, particularly against respiratory syncytial virus (RSV), by inhibiting viral replication and mitigating virus-induced cellular damage.

Mechanism of Action

The primary antiviral mechanism of OSC involves the activation of the Nrf2-Antioxidant Response Element (ARE) signaling pathway.

-

Nrf2-ARE Pathway Activation : RSV infection reduces the nuclear levels of Nrf2, a key transcription factor for antioxidant enzymes (AOEs)[1]. This compound treatment counteracts this effect, restoring nuclear Nrf2 levels. This activation leads to the transcription of AOE genes, which enhances cellular antioxidant defenses and reduces the reactive oxygen species (ROS) formation that is often exacerbated by viral infections[1][4]. By limiting oxidative stress, OSC protects host cells and inhibits viral replication[1].

Neuroprotective Effects

OSC exerts protective effects on the central nervous system through anti-inflammatory, anti-apoptotic, and antioxidant mechanisms, showing potential for treating neurodegenerative diseases and ischemic brain injury.

Mechanism of Action

-

Modulation of MAPK Pathway : In a model of oxygen-glucose deprivation and reperfusion (OGD/R), OSC was shown to down-regulate the phosphorylation of ERK1/2, JNK1/2, and p38 MAPK[8][9]. This inhibition leads to a decrease in inflammatory mediators like IL-1β and TNF-α and reduces neuronal apoptosis[8][9].

-

Activation of Nrf2/HO-1 Signaling : In glutamate-induced apoptosis of HT-22 neuronal cells, OSC provided neuroprotection by upregulating the Nrf2/Heme Oxygenase-1 (HO-1) signaling pathway[10]. This enhances the cellular defense against oxidative stress, a key factor in neurodegeneration[10].

-

Inhibition of Microglial Activation : OSC reduces OGD/R-induced inflammation in BV-2 microglia by inhibiting the TLR4/MyD88/NF-κB signaling pathway[11]. This action decreases the production of inflammatory mediators such as COX-2, iNOS, TNF-α, and IL-6[11].

-

Anticonvulsant Activity : In pilocarpine-induced seizures in mice, OSC delayed the onset of convulsions, reduced mortality, and attenuated neuronal cell loss in the hippocampus[12]. This effect was associated with decreased expression of pro-apoptotic proteins (Bax, Caspase-3) and increased expression of the anti-apoptotic protein Bcl-2[12].

Quantitative Data: Neuroprotective Effects

| Model System | Compound | Dosage/Concentration | Key Result | Reference |

| OGD/R-injured hippocampal neurons | This compound | 0.8, 2, or 5 µmol/L | Significantly attenuated neuronal damage and down-regulated p-ERK, p-JNK, and p-p38. | [8][9] |

| Pilocarpine-induced convulsions (mice) | This compound | 40, 80 mg/kg | Delayed onset of convulsions and reduced mortality. | [12] |

| Glutamate-induced apoptosis (HT-22 cells) | This compound | Not specified | Inhibited oxidative stress and apoptosis via Nrf2/HO-1 pathway. | [10] |

| OGD/R-injured BV-2 microglia | This compound | Not specified | Reduced levels of TNF-α, IL-1β, IL-6, and NO. | [11] |

Anti-Cancer Properties

OSC has demonstrated anti-tumor effects in several cancer types, including hepatocellular carcinoma (HCC) and oral squamous cell carcinoma (OSCC), by inhibiting proliferation, inducing apoptosis, and sensitizing cancer cells to immunotherapy.

Mechanism of Action

-

Inhibition of Nrf2/HO-1 Axis in OSCC : In contrast to its protective role in healthy cells, the Nrf2/HO-1 pathway can be oncogenic in some cancers. OSC was found to suppress the growth and metastasis of OSCC by inhibiting the activation of Nrf2/HO-1 signaling[13][14]. This led to reduced proliferation, migration, and invasion of OSCC cells and induced apoptosis[13][14].

-

Downregulation of IL-6/JAK2/STAT3 Signaling in HCC : OSC inhibits the proliferation and migration of HCC cells (HepG2 and Hepa1-6)[15][16]. Mechanistically, it decreases the expression of Fibrinogen-like protein 1 (FGL1), a ligand for the immune checkpoint receptor LAG-3, by downregulating IL-6-mediated JAK2/STAT3 signaling[15][16]. This action not only suppresses tumor growth but also sensitizes HCC to anti-LAG-3 immunotherapy[15].

Quantitative Data: Anti-Cancer Effects

| Model System | Compound | Dosage/Concentration | Key Result | Reference |

| HepG2 & Hepa1-6 HCC cells | This compound | 5, 10, 20 µmol/L | Significantly inhibited proliferation and induced apoptosis in a time- and dose-dependent manner. | [15] |

| SCC-9 & SCC-15 OSCC cells | This compound | 5 µM | Reduced cell viability and increased caspase-3 activity. | [13] |

| OSCC xenograft mouse model | This compound | Not specified | Decreased OSCC tumor growth in vivo. | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in this compound research.

In Vitro: Mtb Infection of Neutrophils

-

Cell Isolation : Murine bone marrow neutrophils were isolated using Percoll density gradient centrifugation[5]. Cell purity (>90%) and viability (>95%) were confirmed by Diff-Quick staining and trypan blue exclusion, respectively[5].

-

Infection Protocol : Isolated neutrophils were infected with M. tuberculosis H37Rv at a multiplicity ofinfection (MOI) of 5. Non-adherent bacteria were removed by washing with PBS[5].

-

Treatment : this compound (5 µM) was added to the cells immediately following infection[5].

-

Analysis :

-

Adhesion Assay : Firmly adherent neutrophils were counted at various time points (6, 12, 18, 24 h) post-infection[5].

-

F-actin Polymerization : Assessed via immunofluorescent microscopy[5].

-

Western Blot : Protein levels of TLR2, MyD88, Src, and p-ERK1/2 were measured to analyze signaling pathway activation[5].

-

Cytokine Measurement : mRNA levels of TNF-α, IL-1β, IL-6, MIP-2, G-CSF, and KC were quantified using RT-qPCR[5].

-

In Vivo: RSV-Induced Lung Injury

-

Animal Model : Mice were infected with Respiratory Syncytial Virus (RSV) to induce lung injury[1].

-

Treatment : A treatment group received this compound, while a control group received a vehicle[1].

-

Analysis :

-

Histopathology : Lung tissues were collected, fixed, and stained to evaluate pathological changes and inflammation[1].

-

Viral Titer : Lung homogenates were used to determine viral replication levels[1].

-

Cytokine Analysis : Pro-inflammatory cytokines in bronchoalveolar lavage fluid (BALF) or lung tissue were measured by ELISA[1][4].

-

Oxidative Stress Markers : Formation of reactive oxygen species (ROS) and activities of antioxidant enzymes were measured in lung tissue[1][4].

-

Western Blot/IHC : Expression and localization of key proteins like Nrf2 were assessed[1].

-

Pharmacokinetics and Toxicology

While extensive pharmacokinetic data for this compound in humans is limited, studies on related alkaloids from Sophora species provide some insight. A study analyzing total alkaloids from Sophora moorcroftiana in rats developed a UPLC-MS method to quantify matrine, oxymatrine, sophocarpine, and sophoridine in plasma, which is essential for future pharmacokinetic assessments[17]. Another study on a sophoridine derivative noted a half-life of 12 hours and a Tmax of 4.6 hours after oral administration in an animal model, suggesting that related alkaloids can possess favorable pharmacokinetic profiles[7]. Toxicological data remains sparse, and further investigation is required to establish a comprehensive safety profile for this compound.

Conclusion

This compound is a promising natural alkaloid with a broad spectrum of pharmacological activities. Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in inflammation, viral infection, neurodegeneration, and cancer. By targeting pathways such as Nrf2/HO-1, TLR/NF-κB, MAPK, and JAK/STAT, OSC can simultaneously reduce inflammation, combat oxidative stress, inhibit pathological cell proliferation, and protect healthy cells from damage. The preclinical data summarized in this guide strongly support its continued investigation as a lead compound for drug development across a range of therapeutic areas. Future research should focus on comprehensive pharmacokinetic and toxicological profiling, as well as elucidation of its effects on cardiovascular and other organ systems to fully realize its clinical potential.

References

- 1. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits lung injury induced by respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Optimization of supercritical-CO2 extraction and pharmacokinetics in SD rats of alkaloids form Sophora moorcroftiana seed - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Oxysophocarpine on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of oxysophocarpine (OSC), a natural alkaloid, on various cancer cell lines. The document summarizes key quantitative data, details common experimental methodologies, and visualizes the molecular pathways influenced by this compound.

Quantitative Data Summary

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. The following tables summarize the available quantitative data on its efficacy.

Table 1: IC50 Values of this compound in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) | Citation |

| Hepatocellular Carcinoma | HepG2 | Not explicitly stated, but inhibition observed at 5, 10, and 20 µM | 24, 48, 72 | [1] |

| Hepa1-6 | Not explicitly stated, but inhibition observed at 5, 10, and 20 µM | 24, 48, 72 | [1] | |

| Oral Squamous Cell Carcinoma | SCC-9 | ~5 µM (viability significantly reduced) | 24 | [2] |

| SCC-15 | ~5 µM (viability significantly reduced) | 24 | [2] |

Note: Specific IC50 values for this compound are not consistently reported in the reviewed literature. The provided data reflects concentrations at which significant inhibition of cell viability was observed.

Table 2: Effects of this compound on Cancer Cell Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects.

| Cancer Type | Cell Line | OSC Concentration (µM) | Apoptosis Rate (% of apoptotic cells) | Method | Citation |

| Hepatocellular Carcinoma | HepG2 | 20 | Increased apoptosis observed (quantitative data not provided) | Flow Cytometry | [1] |

| Hepa1-6 | 20 | Increased apoptosis observed (quantitative data not provided) | Flow Cytometry | [1] | |

| Oral Squamous Cell Carcinoma | SCC-9 | 5 | Significantly increased vs. control | Flow Cytometry | [2] |

| SCC-15 | 5 | Significantly increased vs. control | Flow Cytometry | [2] |

Note: While studies confirm apoptosis induction, precise percentage breakdowns of early and late apoptotic populations are not consistently available in the reviewed abstracts.

Table 3: Effects of this compound on Cancer Cell Cycle Distribution

Cell cycle arrest is another mechanism by which this compound inhibits cancer cell proliferation.

| Cancer Type | Cell Line | OSC Concentration (µM) | Cell Cycle Phase Distribution (%) | Citation |

| G0/G1 | S | |||

| Oral Squamous Cell Carcinoma | SCC-9 | 5 | Increased | Decreased |

| SCC-15 | 5 | Increased | Decreased |

Note: Quantitative data representing the percentage of cells in each phase of the cell cycle following this compound treatment is not detailed in the currently available literature.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of this compound's in vitro effects on cancer cells.

Cell Viability Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a control group with medium only.

-

Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

CCK-8 Reagent Addition: Following incubation, add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C in the 5% CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them directly. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells as described in the apoptosis assay protocol.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cells twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Signaling Pathways and Visualizations

This compound has been shown to modulate several key signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Nrf2/HO-1 Signaling Pathway

This compound has been found to inhibit the Nrf2/HO-1 signaling pathway in oral squamous cell carcinoma (OSCC) cells.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes like heme oxygenase-1 (HO-1), which can promote cancer cell survival. This compound treatment leads to a reduction in both Nrf2 and HO-1 expression.[2][3]

IL-6/JAK2/STAT3 Signaling Pathway

In hepatocellular carcinoma (HCC), this compound has been shown to downregulate the IL-6-mediated JAK2/STAT3 signaling pathway.[1] The binding of IL-6 to its receptor leads to the activation of JAK2, which in turn phosphorylates STAT3. Phosphorylated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. This compound treatment can suppress this pathway.

Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound on cancer cell lines.

This guide provides a foundational understanding of the in vitro anti-cancer effects of this compound. Further research is warranted to elucidate the full spectrum of its activity across a wider range of cancer types and to establish more comprehensive quantitative data.

References

Oxysophocarpine: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine (OSC), a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological effects. This document provides an in-depth technical overview of the biological activities of this compound, with a focus on its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis properties. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the underlying molecular mechanisms.

Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects across various experimental models. Its mechanisms of action primarily involve the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity

| Model | Parameter Measured | Treatment | Result | Reference |

| Carrageenan-induced paw edema in mice | Paw edema volume | This compound | Significant reduction | [1] |

| Carrageenan-induced inflammatory pain in mice | Mechanical allodynia threshold | This compound | Significant improvement | [1] |

| Xylene-induced ear edema in mice | Ear edema | Sophocarpine (related compound) (20, 40, and 80 mg/kg) | Significant inhibition (P < 0.01; P < 0.001; P < 0.001, respectively) | [2][3] |

| Acetic acid-induced vascular permeation in mice | Dye penetration into peritoneal cavity | Sophocarpine (related compound) (20, 40, and 80 mg/kg) | Significant inhibition (P < 0.01; P < 0.01; P < 0.001, respectively) | [2][3] |

| Acetic acid-induced writhing in mice | Nociception | Sophocarpine (related compound) (40, 80 mg/kg) | Significant inhibition (P < 0.05; P < 0.001, respectively), with 80 mg/kg showing 47.7% protection | [2] |

| Formalin test in mice (second phase) | Paw licking/biting time | Sophocarpine (related compound) (80 mg/kg) | Significant inhibition (P < 0.05), with 34.96% maximum inhibition | [2] |

| Mycobacterium tuberculosis (H37Rv)-infected mice | Lung pathology | This compound (40 mg/kg) | Alleviation of lung injury and reduced neutrophil infiltration | [4][5] |

| LPS-induced acute lung injury in mice | Inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in BALF | This compound | Reduced production | [6] |

| Oxygen-glucose deprivation/reoxygenation (OGD/R) in BV-2 microglia | Inflammatory mediator levels (TNF-α, IL-1β, IL-6, MCP-1, PGE2, NO) | This compound | Reduced levels | [7] |

Experimental Protocols

Carrageenan-Induced Paw Edema and Inflammatory Pain in Mice [1]

-

Animal Model: Male Kunming mice are used.

-

Induction of Inflammation: 0.05 mL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Treatment: this compound is administered intraperitoneally at specified doses prior to carrageenan injection.

-

Paw Edema Measurement: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection.

-

Pain Assessment: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Biochemical Analysis: Paw tissues are collected for histological examination (Hematoxylin-Eosin staining) and measurement of pro-inflammatory markers (PGE2, TNF-α, IL-1β, IL-6) and signaling molecules (p-ERK1/2, COX-2) using ELISA, qRT-PCR, immunohistochemistry, and Western blot.

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways. In the context of Mycobacterium tuberculosis infection, it has been shown to suppress the TLR2/MyD88/Src/ERK1/2 pathway in neutrophils, leading to reduced adhesion and F-actin polymerization.[4][5]

Neuroprotective Activity

This compound has shown promising neuroprotective effects in models of glutamate-induced apoptosis and oxygen-glucose deprivation, suggesting its potential in mitigating neurodegenerative processes.

Quantitative Data on Neuroprotective Activity

| Model | Parameter Measured | Treatment | Result | Reference |

| Glutamate-induced apoptosis in HT-22 cells | Cell Viability | This compound (1.25, 2.5, 5, and 10 µM) | No effect on cell viability alone; protected against glutamate-induced reduction in viability | [8][9] |

| Glutamate-induced apoptosis in HT-22 cells | Apoptotic Rate (TUNEL staining) | This compound (1.25, 2.5, 5, and 10 µM) | Significant reduction in apoptosis | [9] |

| Oxygen-glucose deprivation/reperfusion (OGD/R) in rat hippocampal neurons | Cell Viability (MTT assay) | This compound (0.8, 2, or 5 µmol/L) | Significantly attenuated the decrease in cell viability | [10][11] |

| OGD/R in rat hippocampal neurons | LDH Release | This compound (0.8, 2, or 5 µmol/L) | Significantly attenuated the release of LDH | [10][11] |

| OGD/R in rat hippocampal neurons | Intracellular Calcium ([Ca2+]i) | This compound (0.8, 2, or 5 µmol/L) | Inhibited the elevation of [Ca2+]i in a dose-dependent manner | [10][11] |

Experimental Protocols

Glutamate-Induced Apoptosis in HT-22 Cells [8][9]

-

Cell Culture: HT-22 hippocampal neuronal cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound (1.25, 2.5, 5, and 10 µM) for a specified duration.

-

Induction of Apoptosis: Glutamate (20 mM) is added to the culture medium for 24 hours to induce apoptosis.

-

Cell Viability Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Apoptosis Assessment: Apoptosis is quantified by TUNEL staining and Western blot analysis of apoptosis-related proteins (cleaved caspase-3, caspase-3, cleaved caspase-9, caspase-9).

-

Oxidative Stress Measurement: Intracellular reactive oxygen species (ROS) levels are measured.

-

Signaling Pathway Analysis: The expression and translocation of Nrf2 and the expression of HO-1 are determined by Western blot and immunofluorescence.

Signaling Pathways

A key mechanism underlying the neuroprotective effects of this compound is the activation of the Nrf2/HO-1 signaling pathway. This compound promotes the translocation of Nrf2 to the nucleus, leading to the upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1), which in turn protects neuronal cells from oxidative stress-induced apoptosis.[8][9]

In the context of cerebral ischemia, this compound has been shown to reduce the expression of p-PI3K and p-Akt, suggesting an inhibitory role in the PI3K-Akt signaling pathway.[12] Furthermore, in OGD/R-injured hippocampal neurons, this compound down-regulates the MAPK signaling pathway by reducing the expression of p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[10][11]

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative Data on Anti-Cancer Activity

| Cell Line | Assay | Treatment | Result | Reference |

| Hepa1-6 and HepG2 (Hepatocellular Carcinoma) | Proliferation Assay | This compound (0, 5, 10, and 20 µmol/L) | Dose-dependent inhibition of proliferation | [13] |

| Hepa1-6 and HepG2 | Apoptosis Assay | This compound | Induction of apoptosis | [13] |

| Hepa1-6 and HepG2 | Trans-well Migration Assay | This compound (0, 5, 10, and 20 µmol/L) | Dose-dependent inhibition of migration | [13] |

| HeLa and Huh-7 | Anti-proliferative Activity | Caulerpa racemosa var. macrophysa extract (related research) | EC50 of 130 ± 30 and 23 ± 1 μg ml-1, respectively | [14] |

| PC-3 (Prostate Cancer) | Cytotoxicity (MTT assay) | Plicosepalus curviflorus extract (related research) | IC50 of 25.83 μg/mL | [15] |

Experimental Protocols

Hepatocellular Carcinoma Cell Proliferation and Migration Assays [13]

-

Cell Culture: Hepa1-6 and HepG2 cells are cultured in appropriate media.

-

Proliferation Assay: Cells are treated with different concentrations of this compound (0, 5, 10, and 20 µmol/L) for 24, 48, and 72 hours. Cell proliferation is measured using a suitable assay (e.g., MTT, BrdU).

-

Apoptosis Assay: Apoptosis is assessed by methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase activity.

-

Migration Assay: The effect of this compound on cell migration is evaluated using a Trans-well assay. Cells are seeded in the upper chamber of the Trans-well plate with or without this compound, and the number of cells that migrate to the lower chamber is quantified.

-

Signaling Pathway Analysis: The expression and phosphorylation status of proteins in the IL-6/JAK2/STAT3 pathway are analyzed by Western blot.

Signaling Pathways

In hepatocellular carcinoma, this compound has been found to sensitize cancer cells to anti-Lag-3 immunotherapy by downregulating Fibrinogen-like protein 1 (FGL1) expression. This effect is mediated through the inhibition of the IL-6-mediated JAK2/STAT3 signaling pathway.[13]

Antiviral and Anti-Tuberculosis Activities

This compound has also been investigated for its potential against viral and mycobacterial infections.

Quantitative Data on Antiviral and Anti-Tuberculosis Activities

| Model | Parameter Measured | Treatment | Result | Reference |

| Respiratory Syncytial Virus (RSV)-infected A549 cells | RSV Replication | This compound | Dose-dependent inhibition | [16] |

| RSV-infected A549 cells | Cell Viability (MTT assay) | This compound (1, 2, and 5 µM) | Attenuated the RSV-induced reduction in cell viability in a dose-dependent manner | [16] |

| Mycobacterium tuberculosis (H37Rv)-infected C3HeB/FeJ mice | Mortality | This compound | Reduced mortality | [4][5] |

| M. tuberculosis (H37Rv)-infected C3HeB/FeJ mice | Pulmonary H37Rv Growth | This compound | Inhibited bacterial growth | [4][5] |

Experimental Protocols

Antiviral Assay against Respiratory Syncytial Virus (RSV) [16]

-

Cell Culture and Virus Infection: A549 lung epithelial cells are infected with RSV.

-

Treatment: Cells are pre-treated with this compound at various concentrations (1, 2, and 5 µM).

-

Virus Replication Assay: The extent of RSV replication is determined by methods such as plaque assay or qRT-PCR for viral genes.

-

Cell Viability Assay: The viability of RSV-infected cells with and without this compound treatment is measured using the MTT assay.

-

Cytokine and Chemokine Measurement: The levels of pro-inflammatory cytokines and chemokines (TNF-α, IL-6, IL-8, etc.) in the cell culture supernatant are quantified by ELISA.

-

Oxidative Stress and Nrf2 Pathway Analysis: ROS production is measured, and the activation of the Nrf2-ARE pathway is assessed by Western blot.

Anti-Tuberculosis Activity in a Murine Model [4][5]

-

Animal Model: C3HeB/FeJ mice are infected with Mycobacterium tuberculosis (H37Rv).

-

Treatment: this compound (40 mg/kg) is administered intraperitoneally.

-

Survival Analysis: The survival of the infected mice with and without treatment is monitored.

-

Bacterial Load Determination: The number of viable bacteria in the lungs is determined by colony-forming unit (CFU) assays.

-

Histopathological Analysis: Lung tissues are examined for pathological changes using H&E staining.

-

Immunological Analysis: The recruitment of neutrophils and the levels of pro-inflammatory cytokines and chemokines in the lungs are measured.

Signaling Pathways

The antiviral activity of this compound against RSV is associated with the activation of the Nrf2-ARE signaling pathway, which helps to reduce oxidative stress and inflammation in the infected lung cells.[16]

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its anti-inflammatory, neuroprotective, anti-cancer, antiviral, and anti-tuberculosis effects are supported by a growing body of scientific evidence. The underlying mechanisms often involve the modulation of key signaling pathways related to inflammation, oxidative stress, apoptosis, and cell proliferation. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-proliferative and ROS-inhibitory activities reveal the anticancer potential of Caulerpa species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of Oxysophocarpine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid isolated from the medicinal plant Sophora flavescens, has emerged as a compound of significant interest in the fields of pharmacology and drug development. Traditionally used in Chinese medicine, this natural product has been the subject of extensive modern research, revealing a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its chemical properties, and its diverse pharmacological effects, including neuroprotective, anticancer, anti-inflammatory, and antiviral activities. Detailed experimental protocols for its isolation, purification, and characterization are presented, alongside methodologies for evaluating its therapeutic potential in various preclinical models. Furthermore, this guide elucidates the molecular mechanisms underlying its actions, with a focus on key signaling pathways such as MAPK, PI3K/Akt, Nrf2/HO-1, and TLR2/MyD88. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Sophora flavescens Ait., a plant belonging to the legume family, has a long history of use in traditional Chinese medicine for the treatment of various ailments, including inflammation, cancer, and viral infections.[1] Modern phytochemical investigations have led to the isolation and identification of numerous bioactive constituents from this plant, with alkaloids being a major class of compounds. Among these, this compound (OSC) has garnered considerable attention for its potent and multifaceted pharmacological properties.[2]

Chemically, this compound is a tetracyclic quinolizidine alkaloid with the molecular formula C₁₅H₂₂N₂O₂ and a molecular weight of 262.35 g/mol .[3] Its discovery and subsequent pharmacological exploration have paved the way for new therapeutic strategies targeting a range of diseases. This guide aims to provide a detailed technical resource for researchers and drug development professionals, covering the journey from the discovery of this compound to the elucidation of its mechanisms of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₂ | [3] |

| Molecular Weight | 262.35 g/mol | [3] |

| CAS Number | 26904-64-3 | [4] |

| Appearance | Crystalline solid | [4] |

| Purity (HPLC) | >98% | [3] |

| Solubility | DMSO: 1 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 5 mg/ml | [4] |

| λmax | 262 nm | [4] |

| Origin | Plant/Sophora flavescens Ait. | [4] |

Isolation and Purification of this compound from Sophora flavescens

The isolation of this compound from its natural source is a critical first step in its study and development. Various methods have been employed, with a general workflow involving extraction, partitioning, and chromatographic separation.

Experimental Protocol: Extraction and Isolation

This protocol outlines a common method for the extraction and isolation of total alkaloids from Sophora flavescens, from which this compound can be further purified.

-

Plant Material Preparation : 3 kg of dried roots of Sophora flavescens are ground into a coarse powder.

-

Extraction :

-

The powdered root is subjected to reflux extraction three times with 95% ethanol.

-

The first extraction is performed with 8 times the volume of the plant material for 2 hours.

-

The subsequent two extractions are carried out with 6 times the volume for 1.5 hours each.

-

-

Concentration : The ethanol extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

Acid-Base Extraction :

-

The pH of the aqueous suspension of the crude extract is adjusted to 10.0 with aqueous ammonia.

-

The alkaline solution is then extracted five times with chloroform.

-

-

Crude Alkaloid Preparation : The chloroform extracts are combined and the solvent is evaporated under reduced pressure to yield the crude total alkaloids.

-

Column Chromatography :

-

The crude alkaloid mixture is subjected to silica gel column chromatography.

-

A gradient elution is performed using a chloroform-methanol-aqueous solvent system to separate the individual alkaloids, including this compound.[5]

-

Experimental Workflow: Isolation and Purification

Pharmacological Activities and Mechanisms of Action

This compound exhibits a remarkable range of pharmacological activities, which are summarized in the following sections. The quantitative data from key studies are presented in tables, and the underlying signaling pathways are illustrated with diagrams.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective effects in models of cerebral ischemia and glutamate-induced neurotoxicity.

Experimental Protocol:

-

Cell Culture : Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.

-

OGD/R Induction :

-

Neurons are washed with glucose-free Earle's Balanced Salt Solution (EBSS).

-

The culture medium is replaced with glucose-free EBSS, and the cells are placed in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for 2 hours.

-

Reperfusion is initiated by returning the cells to a normoxic incubator with normal culture medium for 24 hours.

-

-

Treatment : this compound (0.8, 2, or 5 µmol/L) is added to the culture medium during the reoxygenation period.

-

Assessment of Neuroprotection :

-

Cell Viability : Assessed using the MTT assay.

-

Cell Injury : Measured by the release of lactate dehydrogenase (LDH) into the culture medium.

-

Intracellular Calcium ([Ca²⁺]i) : Measured using a fluorescent calcium indicator.

-

Mitochondrial Membrane Potential (MMP) : Assessed using a fluorescent probe.[6][7]

-

Quantitative Data:

| Endpoint | OGD/R Control | OSC (0.8 µmol/L) | OSC (2 µmol/L) | OSC (5 µmol/L) | Reference |

| Cell Viability (MTT absorbance) | Significantly decreased | Increased | Increased | Significantly increased | [6][7] |

| LDH Release | Significantly increased | Decreased | Decreased | Significantly decreased | [6][7] |

| [Ca²⁺]i Elevation | Significantly increased | Inhibited | Inhibited | Significantly inhibited | [6] |

| MMP | Significantly decreased | Increased | Increased | Significantly increased | [6] |

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, including the MAPK, PI3K/Akt, and Nrf2/HO-1 pathways.

MAPK Signaling Pathway:

PI3K/Akt and Nrf2/HO-1 Signaling Pathways:

Recent studies have also implicated the PI3K/Akt and Nrf2/HO-1 pathways in the neuroprotective effects of this compound, particularly in models of cerebral ischemia and glutamate-induced apoptosis.[8]

Anticancer Effects

This compound has shown promising anticancer activity, particularly against oral squamous cell carcinoma (OSCC).

Experimental Protocol:

-

Cell Lines : SCC-9 and SCC-15 human oral squamous cell carcinoma cell lines are used.

-

Treatment : Cells are treated with this compound (5 µM) or a vehicle control.

-

Assessment of Anticancer Activity :

-

Cell Proliferation : Measured by CCK-8 assay and colony formation assay.

-

Cell Migration and Invasion : Assessed using wound-healing and Transwell assays.

-

Apoptosis : Determined by flow cytometry.[4]

-

Quantitative Data:

| Endpoint | Vehicle Control | OSC (5 µM) | Reference |

| SCC-9 Cell Proliferation | 100% | Significantly inhibited | [4] |

| SCC-15 Cell Proliferation | 100% | Significantly inhibited | [4] |

| SCC-9 Cell Migration | High | Significantly reduced | [4] |

| SCC-15 Cell Migration | High | Significantly reduced | [4] |

| SCC-9 Cell Invasion | High | Significantly reduced | [4] |

| SCC-15 Cell Invasion | High | Significantly reduced | [4] |

Experimental Protocol:

-

Animal Model : An SCC-9 mouse xenograft model is established.

-

Treatment : Mice are administered this compound at a dose of 80 mg/kg.

-

Assessment : Tumor growth is monitored and measured.[4]

Quantitative Data:

| Endpoint | Control Group | OSC (80 mg/kg) | Reference |

| Tumor Growth | Progressive | Significantly reduced | [4] |

Anti-inflammatory and Analgesic Effects

This compound exhibits potent anti-inflammatory and analgesic properties in various animal models.

Experimental Protocol:

-

Animal Model : Paw edema is induced in mice by injecting carrageenan into the plantar surface of the hind paw.

-

Treatment : Mice are treated with this compound (40 and 80 mg/kg).

-

Assessment :

-

Paw Edema : Paw volume is measured at different time points after carrageenan injection.

-

Inflammatory Mediators : Levels of TNF-α, IL-1β, IL-6, and PGE₂ in the paw tissue are measured.[4]

-

Quantitative Data:

| Endpoint | Carrageenan Control | OSC (40 mg/kg) | OSC (80 mg/kg) | Reference |

| Paw Edema | Significant swelling | Inhibited | Significantly inhibited | [4] |

| TNF-α Level | Increased | - | Significantly reduced | [4] |

| IL-1β Level | Increased | - | Significantly reduced | [4] |

| IL-6 Level | Increased | - | Significantly reduced | [4] |

| PGE₂ Level | Increased | - | Significantly reduced | [4] |

The anti-inflammatory effects of this compound are partly mediated through the inhibition of the TLR2/MyD88 signaling pathway, which is crucial in the inflammatory response to pathogens.

Antiviral Activity

This compound has also been reported to possess antiviral activity, notably against the Hepatitis B virus (HBV). In vitro studies have shown that it can significantly inhibit the secretion of HBsAg and HBeAg.[1]

Quantitative Data:

| Virus | Endpoint | Inhibitory Potency | Reference |

| HBV | HBsAg secretion | 48.3-79.3% | [1] |

| HBV | HBeAg secretion | 24.6-34.6% | [1] |

Conclusion

This compound, a natural alkaloid from Sophora flavescens, has demonstrated a wide array of promising pharmacological activities. Its neuroprotective, anticancer, anti-inflammatory, and antiviral effects are supported by a growing body of preclinical evidence. The elucidation of its mechanisms of action, involving the modulation of critical signaling pathways, provides a solid foundation for its further development as a therapeutic agent. This technical guide has consolidated the current knowledge on this compound, offering detailed experimental protocols and structured data to aid researchers and scientists in their future investigations of this multifaceted compound. Further studies, including clinical trials, are warranted to fully explore the therapeutic potential of this compound in human diseases.

References

- 1. Liquid chromatography of active principles in Sophora flavescens root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Subcritical water extraction of alkaloids in Sophora flavescens Ait. and determination by capillary electrophoresis with field-amplified sample stacking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Study on Isolation of Chemical Constituents from Sophora Flavescens Ait. and Their Anti-Glioma Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. core.ac.uk [core.ac.uk]

- 8. Screening of Alkaloids in Sophora Flavescens with Liquid Chromatography Tandem Data-Dependent Acquisition Mass Spectrometry [imsear.searo.who.int]

Oxysophocarpine: A Technical Guide to Solubility and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxysophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any compound under investigation for therapeutic potential, a thorough understanding of its physicochemical properties is paramount for formulation development, pharmacokinetic studies, and ensuring product quality and safety. This technical guide provides a comprehensive overview of the current knowledge on the solubility and chemical stability of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents key signaling pathways and analytical workflows in a clear and accessible format.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound's solubility has been characterized in a variety of common laboratory solvents and in vivo formulation vehicles.

Quantitative Solubility Data

The following table summarizes the known solubility values for this compound in various solvents. This data provides a baseline for the preparation of stock solutions and formulations for in vitro and in vivo studies.

| Solvent System | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [1] |

| Dimethyl Sulfoxide (DMSO) | 52 mg/mL (198.2 mM) | [2][3] |

| Ethanol | 10 mg/mL | [1] |

| Ethanol | 52 mg/mL | [2] |

| Water | 52 mg/mL (198.2 mM) | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 5 mg/mL | [1] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 mg/mL (10.48 mM) | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (10.48 mM) | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (10.48 mM) | [4] |

| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | [5] |

Note: Solubility values can exhibit batch-to-batch variations. It is recommended to perform in-house solubility testing for specific batches.

Experimental Protocol for Solubility Determination

While specific protocols for the cited solubility data are not exhaustively detailed in the source materials, a general methodology for determining solubility can be outlined as follows. This protocol is based on standard laboratory practices.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Selected solvent(s)

-

Vials with screw caps

-

Calibrated analytical balance

-

Vortex mixer

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Tightly cap the vials to prevent solvent evaporation.

-